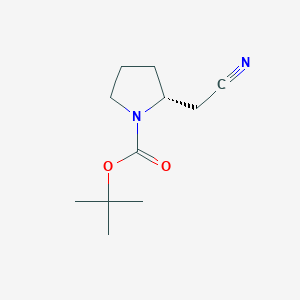

(R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate

Description

(R)-tert-Butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative featuring a tert-butyl carbamate protective group and a cyanomethyl substituent at the 2-position of the pyrrolidine ring. This compound serves as a critical intermediate in organic synthesis, particularly in pharmaceutical research, where its stereochemistry and functional groups enable the construction of complex molecules. Its molecular formula is C₁₁H₁₈N₂O₂, and its applications span asymmetric catalysis, drug discovery, and agrochemical development .

The tert-butyl group enhances steric protection of the nitrogen atom, improving stability during synthetic transformations, while the cyanomethyl moiety offers reactivity for further functionalization, such as nucleophilic substitutions or cycloadditions. Current market analyses project growth in demand for this compound due to its utility in developing kinase inhibitors and GPCR-targeted therapies .

Properties

IUPAC Name |

tert-butyl (2R)-2-(cyanomethyl)pyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-6,8H2,1-3H3/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSNDDHMLFYORQI-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@@H]1CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate typically involves the reaction of a suitable pyrrolidine derivative with tert-butyl chloroformate and a cyanomethylating agent. One common method includes the use of N-cyanomethyl pyrrolidine, which undergoes a reaction with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acid derivatives.

Reduction: Amine derivatives.

Substitution: Carboxylic acids.

Scientific Research Applications

Medicinal Chemistry

Antiviral and Antibacterial Properties

Research has indicated that (R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate exhibits promising antiviral and antibacterial activities. It has been studied for its potential to inhibit viral replication and bacterial growth, making it a candidate for drug development targeting infectious diseases.

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells, which is crucial for developing new cancer therapies. Its mechanism of action involves disrupting cellular pathways that are essential for cancer cell survival.

Other Biological Activities

In addition to its antiviral and anticancer activities, this compound has demonstrated antifungal and antituberculosis properties. These diverse biological activities highlight its potential as a multi-target therapeutic agent.

Organic Synthesis

Building Block in Synthesis

this compound serves as a crucial intermediate in the synthesis of complex molecules. Its structural features allow it to participate in various chemical reactions, facilitating the construction of more intricate structures used in pharmaceuticals and fine chemicals.

Synthesis Methodology

The synthesis of this compound typically involves a reaction between sodium cyanide and (R)-tert-butyl 2-(tosyloxymethyl)pyrrolidine-1-carboxylate. This method allows for the selective introduction of the cyanomethyl group, which is vital for the compound's reactivity and subsequent transformations.

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited the replication of specific viruses in vitro. The compound was shown to interfere with viral entry into host cells, providing a basis for further development as an antiviral agent.

Case Study 2: Anticancer Mechanism

In another investigation, researchers explored the anticancer potential of this compound by assessing its effects on various cancer cell lines. The results indicated that it could significantly reduce cell viability through apoptosis induction, suggesting its utility in cancer therapy development.

Mechanism of Action

The mechanism of action of ®-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The cyanomethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Variations

Key structural analogs of (R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate include pyrrolidine derivatives with variations in substituents or protective groups. Below is a comparative analysis:

Table 1: Comparative Analysis of Pyrrolidine Derivatives

Market and Industrial Relevance

- The target compound’s market is driven by its role in drug discovery, with feasibility studies highlighting scalability challenges and opportunities in chiral synthesis .

- Pyridine derivatives (–4) are commercially available at costs ranging from $50–200/g, reflecting their niche applications in medicinal chemistry .

Research Challenges and Opportunities

- Synthesis Optimization: Improving yields for cyanomethylated pyrrolidines remains a challenge, as seen in the 78% yield for the octylphenethyl analog .

- Application Expansion: Exploring the target compound’s utility in PROTACs (proteolysis-targeting chimeras) or covalent inhibitors could leverage its reactive cyanomethyl group.

Biological Activity

(R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate is a chiral compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₁H₁₈N₂O₂

- Molecular Weight : 210.27 g/mol

- CAS Number : 201039-13-6

The compound features a pyrrolidine ring substituted at the 2-position with a cyanomethyl group, which is essential for its reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The cyanomethyl group can participate in hydrogen bonding, influencing the compound's binding affinity and specificity .

Potential Mechanisms Include:

- Enzyme Modulation : The compound may act as an inhibitor or activator of specific enzymes, altering metabolic pathways.

- Receptor Interaction : It may bind to receptors involved in various physiological processes, leading to modulation of signaling pathways.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, making it relevant for drug development:

- Antiviral Activity : Preliminary studies suggest potential efficacy against viral pathogens.

- Antibacterial Properties : The compound has shown promise in inhibiting bacterial growth.

- Anticancer Effects : Investigations into its cytotoxicity against cancer cell lines have yielded encouraging results .

- Antifungal and Antituberculosis Activity : Additional studies highlight its potential against fungal infections and tuberculosis .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antiviral | Inhibition of viral replication | |

| Antibacterial | Growth inhibition of bacteria | |

| Anticancer | Cytotoxicity in cancer cell lines | |

| Antifungal | Effective against fungal strains | |

| Antituberculosis | Activity against Mycobacterium |

Case Study: Cytotoxicity in Cancer Cell Lines

A study investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity, with IC₅₀ values ranging from 10 to 30 µM depending on the cell line tested. This suggests a potential role as an anticancer agent, warranting further investigation into its mechanisms and therapeutic applications .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (R)-tert-butyl 2-(cyanomethyl)pyrrolidine-1-carboxylate, and how can reaction conditions be optimized for higher yields?

- Synthetic Routes :

- Step 1 : Start with tert-butyl pyrrolidine-1-carboxylate derivatives. Bromination or chlorination at the 2-position is common (e.g., using NBS or PCl₃) .

- Step 2 : Substitute the halogen with a cyanomethyl group via nucleophilic displacement. Potassium cyanide (KCN) or trimethylsilyl cyanide (TMSCN) in polar aprotic solvents (e.g., DMF) at 60–80°C is typical .

- Critical Conditions :

- Temperature : Maintain ≤80°C to avoid tert-Boc group cleavage.

- Catalyst : Use phase-transfer catalysts (e.g., TBAB) to enhance cyanide reactivity .

- Purity : Starting materials should exceed 95% purity to minimize side reactions .

Q. How can the stereochemical integrity of the (R)-configuration be preserved during synthesis?

- Chiral Resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., asymmetric hydrogenation) to retain configuration .

- Analytical Validation : Confirm enantiopurity via chiral HPLC (e.g., Chiralpak IA column) or optical rotation comparison with literature values .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H/¹³C NMR to confirm pyrrolidine ring protons (δ 1.4–3.2 ppm) and tert-Boc carbonyl (δ 165–170 ppm) .

- IR : Detect nitrile stretch (ν ~2240 cm⁻¹) and ester carbonyl (ν ~1720 cm⁻¹) .

- Mass Spec : ESI-MS for molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group: m/z –100) .

Advanced Research Questions

Q. How does the cyanomethyl group influence reactivity in cross-coupling reactions?

- Mechanistic Insight : The nitrile acts as a directing group in Pd-catalyzed C–H activation. For example, in Suzuki-Miyaura couplings, the cyanomethyl stabilizes transition states via π-backbonding, enhancing regioselectivity .

- Experimental Design :

- Optimize ligands (e.g., XPhos) and bases (K₂CO₃) in DMF/H₂O at 100°C.

- Monitor by TLC (silica, EtOAc/hexane) and isolate via column chromatography .

Q. What computational methods predict the compound’s interaction with biological targets?

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., proteases). Focus on the pyrrolidine ring’s conformational flexibility and nitrile’s hydrogen-bonding potential .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in binding pockets (e.g., SARS-CoV-2 Mpro) .

Q. How do structural modifications (e.g., replacing cyanomethyl with hydroxymethyl) affect bioactivity?

- Comparative Analysis :

- Cyanomethyl : Enhances metabolic stability but may reduce solubility (logP ~2.7) .

- Hydroxymethyl : Increases hydrophilicity (PSA ~50 Ų) but lowers blood-brain barrier penetration .

- Biological Testing :

- Perform enzyme inhibition assays (IC₅₀ values) and ADMET profiling (e.g., microsomal stability) .

Q. How can conflicting NMR data (e.g., chemical shift discrepancies) be resolved?

- Troubleshooting :

- Solvent Effects : Compare DMSO-d₆ vs. CDCl₃ spectra; polar solvents deshield nitrile protons .

- Dynamic Effects : Variable-temperature NMR to detect rotamers in the pyrrolidine ring .

- Validation : Cross-reference with DEPT-135 and HSQC for carbon-proton correlations .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.